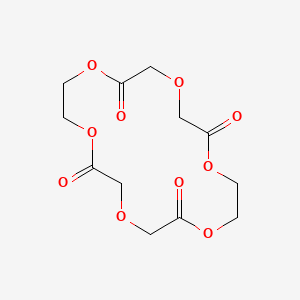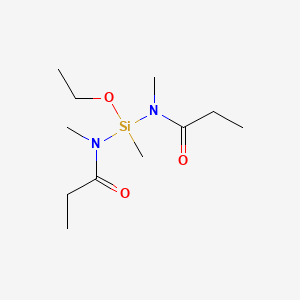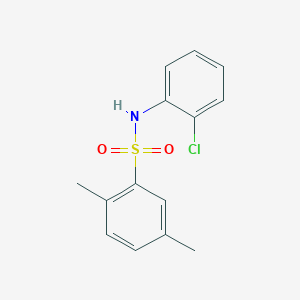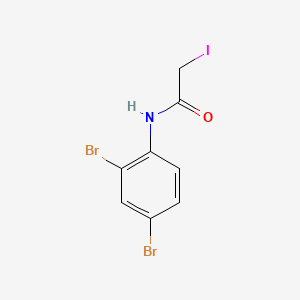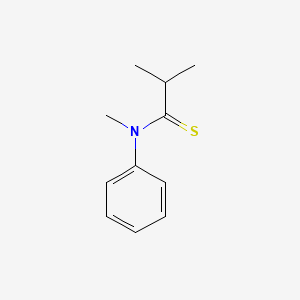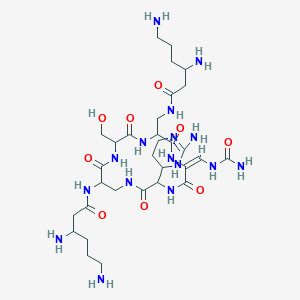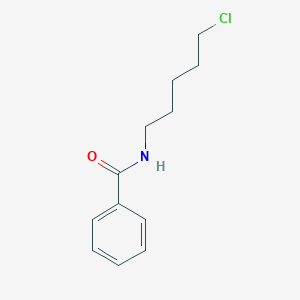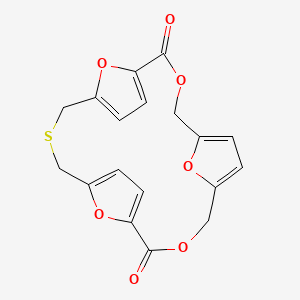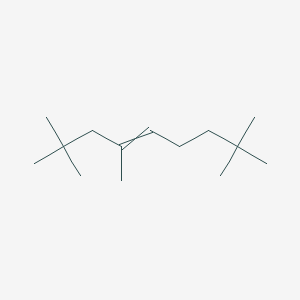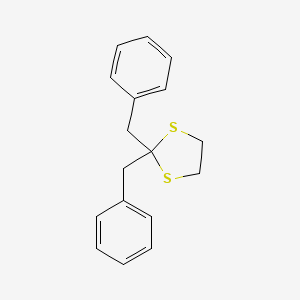
2,2-Dibenzyl-1,3-dithiolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dibenzyl-1,3-dithiolane is an organic compound belonging to the class of 1,3-dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms and one carbon atom. The dibenzyl substitution at the 2-position adds unique properties to this compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions: 2,2-Dibenzyl-1,3-dithiolane can be synthesized through the reaction of benzyl chloride with 1,3-propanedithiol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions: 2,2-Dibenzyl-1,3-dithiolane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Substitution: Substitution reactions can occur with nucleophiles such as amines or thiols, often in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted dithiolanes, depending on the specific reagents and conditions used .
科学的研究の応用
2,2-Dibenzyl-1,3-dithiolane has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,2-dibenzyl-1,3-dithiolane involves its interaction with various molecular targets. The sulfur atoms in the dithiolane ring can form strong bonds with metal ions, making it useful in catalysis and as a ligand in coordination chemistry . Additionally, the compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in further chemical transformations .
類似化合物との比較
1,3-Dithiolane: Similar in structure but lacks the dibenzyl substitution, making it less versatile in certain applications.
1,3-Dithiane: Contains an additional carbon atom in the ring, which alters its chemical properties and reactivity.
2,2-Dimethyl-1,3-dithiolane: Substituted with methyl groups instead of benzyl groups, leading to different steric and electronic effects.
Uniqueness: The dibenzyl substitution in 2,2-dibenzyl-1,3-dithiolane imparts unique steric and electronic properties, enhancing its reactivity and making it suitable for specific applications in synthesis and catalysis .
特性
CAS番号 |
76312-47-5 |
|---|---|
分子式 |
C17H18S2 |
分子量 |
286.5 g/mol |
IUPAC名 |
2,2-dibenzyl-1,3-dithiolane |
InChI |
InChI=1S/C17H18S2/c1-3-7-15(8-4-1)13-17(18-11-12-19-17)14-16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChIキー |
OMKHHIQGKVVHOH-UHFFFAOYSA-N |
正規SMILES |
C1CSC(S1)(CC2=CC=CC=C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1,1-Bis(methylselanyl)ethyl]-4-methoxybenzene](/img/structure/B14453803.png)
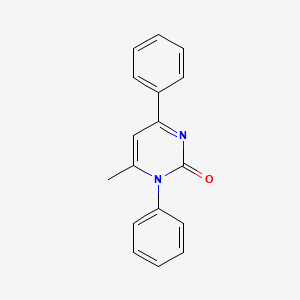
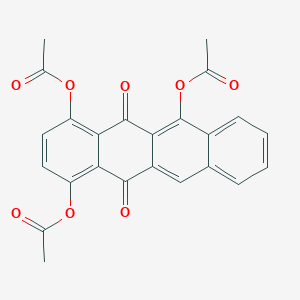
![Diethyl [(E)-benzylideneamino]propanedioate](/img/structure/B14453822.png)
